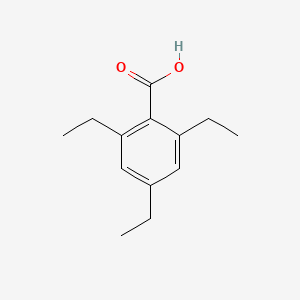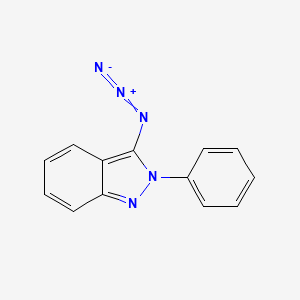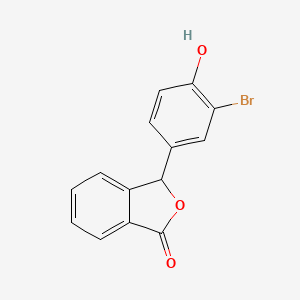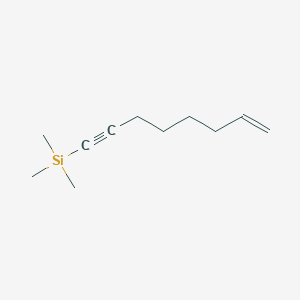
2,4,6-Triethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where three ethyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its aromatic properties and is used as a precursor in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Triethylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but with optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4,6-tricarboxybenzoic acid.
Reduction: Formation of 2,4,6-triethylbenzyl alcohol.
Substitution: Formation of 2,4,6-trihalobenzoic acid derivatives.
Applications De Recherche Scientifique
2,4,6-Triethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Triethylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ethyl groups provide hydrophobic interactions that can influence the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromobenzoic acid: Similar structure but with bromine atoms instead of ethyl groups.
2,4,6-Trichlorobenzoic acid: Similar structure but with chlorine atoms instead of ethyl groups.
Uniqueness: 2,4,6-Triethylbenzoic acid is unique due to the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromine, or chlorine substituents. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
| 92035-96-6 | |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,4,6-triethylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
GZVJGBAQVVJGKW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC)C(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)


